molecular formula C12H22BrF3N2O3 B2973489 N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid CAS No. 2378503-42-3

N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid

Cat. No. B2973489
CAS RN: 2378503-42-3
M. Wt: 379.218
InChI Key: XZIRFHOEAKTNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid is a chemical compound that has been widely used in scientific research. This compound is an amine-reactive cross-linking reagent that is commonly used for the covalent attachment of proteins to surfaces, beads, or other proteins.

Scientific Research Applications

Here is a concise summary of the scientific research applications of “N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid”:

    Molecular Interactions

    Used in studies for understanding protein-carbohydrate interactions and synthesis of compounds for inhibition assays .

    Pharmaceutical Research

    Applied in refining measurements of high-affinity compounds using Surface Plasmon Resonance (SPR) experiments .

    Drug Development

    Utilized as a PROTAC linker in the synthesis of PROTACs for targeted protein degradation .

    Gene Delivery

    Employed in the preparation of polyplexes for gene delivery systems .

    Agrochemical Development

    Finds application in the synthesis of advanced crop protection agents and pesticides .

    Pharmaceutical Testing

    Used as a reference standard for pharmaceutical testing to ensure accurate results .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. The specific mechanism of action for “N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid” is not detailed in the sources retrieved .

Safety and Hazards

“N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid” is classified as an irritant . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for research on “N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to understand its safety and hazards .

properties

IUPAC Name

N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIRFHOEAKTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-aminooctyl)-2-bromoacetamide; trifluoroacetic acid

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